2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenoxy group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thereby regulating their function and influencing cellular activities such as cell division, metabolism, and apoptosis .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins . Inhibition of protein kinases can disrupt the phosphorylation process, leading to changes in the function of the target proteins. This can result in altered cellular activities, potentially contributing to the compound’s therapeutic effects .
Biochemical Pathways
Therefore, inhibition of these enzymes can have widespread effects on cellular function .
Result of Action
Similar compounds have been reported to exhibit antitumor activities . For instance, some compounds have been shown to inhibit the proliferation of cancer cell lines, induce apoptosis (programmed cell death), suppress tumor cell migration, and affect cell cycle distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the thiazole ring.
Formation of the Fluorophenoxy Group: The fluorophenoxy group is typically introduced through an etherification reaction, where a fluorophenol reacts with an appropriate alkylating agent.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide structure, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This can enhance the compound’s efficacy and specificity in various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBAQRQMBKWCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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